
Norfenefrine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norfenefrine, also known as meta-octopamine or norphenylephrine, is a sympathomimetic medication primarily used in the treatment of hypotension (low blood pressure). It is a naturally occurring endogenous trace amine and plays a role as a minor neurotransmitter in the brain. Norfenefrine is described as an α-adrenergic receptor agonist and sympathomimetic agent, acting predominantly as an α1-adrenergic receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norfenefrine can be synthesized from cardanol derived from cashew nut shell liquid. The key intermediate for the synthesis is 3-vinylphenol, which is obtained through ethenolysis of cardanol. Hydroxyamination of 3-vinylphenol with an iron porphyrin catalyst affords norfenefrine in over 70% yield .
Industrial Production Methods
The industrial production of norfenefrine involves the use of m-hydroxybenzaldehyde as a raw material. The process includes several steps, such as bromination and hydroxyamination, to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
Norfenefrine undergoes various chemical reactions, including:
Oxidation: Norfenefrine can be oxidized to form m-hydroxymandelic acid.
Reduction: Reduction reactions can convert norfenefrine into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: m-Hydroxymandelic acid
Reduction: Alcohol derivatives of norfenefrine
Substitution: Various alkylated and acylated derivatives
Scientific Research Applications
Norfenefrine has several scientific research applications, including:
Mechanism of Action
Norfenefrine exerts its effects by acting as an α-adrenergic receptor agonist. It predominantly targets α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. The compound mimics the action of endogenous catecholamines, such as norepinephrine, by binding to and activating these receptors .
Comparison with Similar Compounds
Norfenefrine is structurally similar to several other compounds, including:
Norepinephrine: Both are phenethylamine derivatives, but norepinephrine has an additional hydroxyl group on the benzene ring.
Phenylephrine: Similar in structure, but phenylephrine has a methyl group on the nitrogen atom.
Etilefrine: Similar structure, but etilefrine has an ethyl group on the nitrogen atom.
Metaraminol: Similar structure, but metaraminol has a methyl group on the α-carbon.
Norfenefrine is unique due to its specific action as an α1-adrenergic receptor agonist and its role as a minor neurotransmitter in the brain .
Properties
CAS No. |
1420-80-0 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-[(1S)-2-amino-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2/t8-/m1/s1 |
InChI Key |
LRCXRAABFLIVAI-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](CN)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



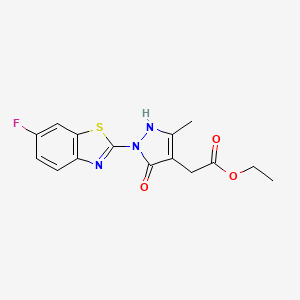
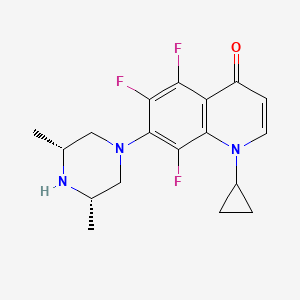
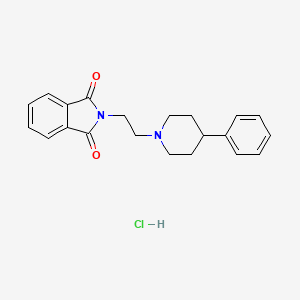
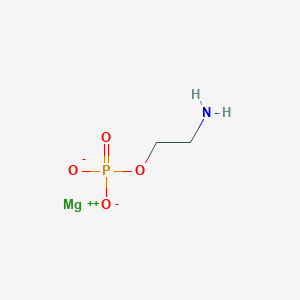

![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)


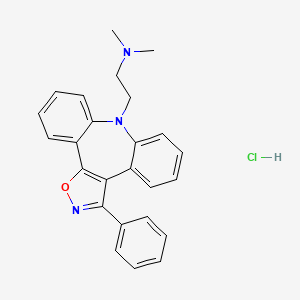
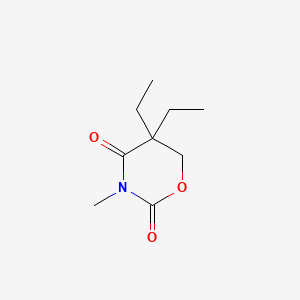
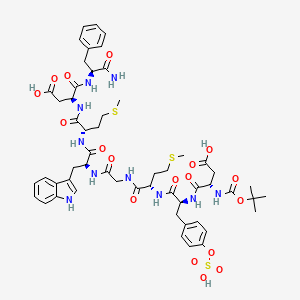
![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)

